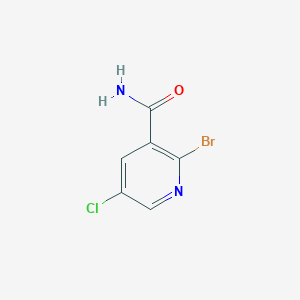

2-Bromo-5-chloronicotinamide

Description

2-Bromo-5-chloronicotinamide is a halogenated pyridine derivative featuring bromine and chlorine substituents at the 2- and 5-positions of the pyridine ring, respectively, with a nicotinamide functional group.

Properties

IUPAC Name |

2-bromo-5-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZNZVXYPGPGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-5-chloronicotinamide typically involves halogenation reactions. One common method includes the bromination and chlorination of nicotinamide derivatives. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . Industrial production methods may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-5-chloronicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-chloronicotinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its antibacterial and antibiofilm properties, making it a potential candidate for developing new antimicrobial agents.

Medicine: Research has explored its potential therapeutic applications, including its role in inhibiting bacterial growth and biofilm formation.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloronicotinamide involves its interaction with specific molecular targets. It is proposed that the compound exerts its effects by inhibiting bacterial enzymes and disrupting cellular processes. The exact molecular pathways involved are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Key Observations:

Molecular Weight : Halogenated analogs exhibit higher molecular weights (~236 g/mol) compared to methyl-substituted derivatives (~171 g/mol) .

Functional Group Impact : Carboxylic acid derivatives (e.g., 886365-31-7) may exhibit higher acidity (pKa ~2–3) than the amide variant, influencing reactivity in nucleophilic substitutions .

Synthetic Utility : Bromine at the 2-position (as in 2-Bromo-5-chloroisonicotinic acid) could enhance susceptibility to cross-coupling reactions, whereas methyl groups (e.g., 88912-26-9) may limit steric accessibility .

Biological Activity

2-Bromo-5-chloronicotinamide is a halogenated derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial research and medicinal chemistry. This compound features bromine at the 2-position and chlorine at the 5-position of the pyridine ring, which influences its chemical reactivity and biological properties.

- Molecular Formula : C₆H₄BrClN₂O

- Molecular Weight : Approximately 235.46 g/mol

- Melting Point : 184-186°C

Research indicates that this compound exhibits significant antibacterial and antibiofilm properties. It is structurally similar to other nicotinamide derivatives, which are known to play roles in cellular metabolism and inflammation. The compound targets specific enzymes and pathways involved in bacterial growth and biofilm formation, making it a candidate for the development of new antimicrobial agents.

Target Enzymes

The primary target of this compound appears to be linked to the inhibition of gpi-linked NAD(+)–arginine ADP-ribosyltransferase 1 in humans, which is crucial for various metabolic processes.

Antibacterial Properties

Studies have demonstrated that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown potential antifungal activity. Its efficacy varies with different fungal strains, indicating a need for further research to fully understand its spectrum of activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated nicotinamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 2-position, chlorine at 5-position | Antibacterial, antifungal |

| 5-Bromo-2-chloronicotinamide | Bromine at 5-position, chlorine at 2-position | Variations in antibacterial activity |

| N-(2-bromophenyl)-2-chloronicotinamide | Bromine on phenyl group, chlorine on nicotinamide | Distinct biological activities |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by researchers highlighted the effectiveness of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

- Biofilm Inhibition : Another investigation focused on the ability of the compound to prevent biofilm formation in Staphylococcus aureus. Results indicated that treatment with this compound led to a marked reduction in biofilm mass, underscoring its utility in treating infections associated with biofilms .

- Cellular Metabolism Studies : Research into the biochemical pathways involving this compound revealed its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH). This connection emphasizes its significance in energy metabolism within cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.